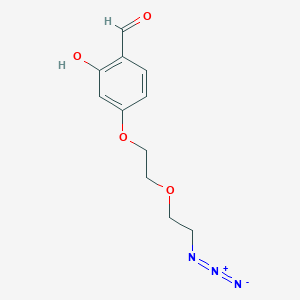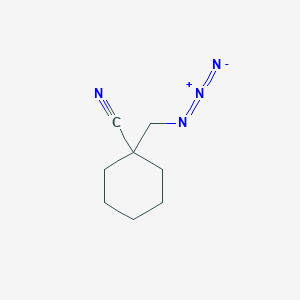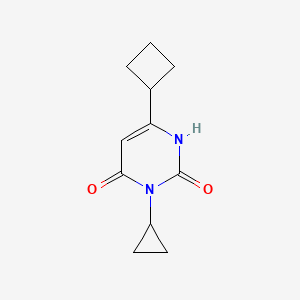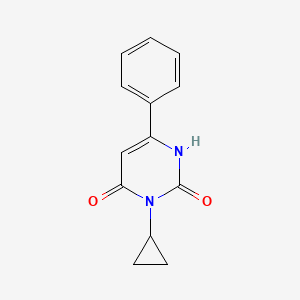
2-(4-(chloromethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
Vue d'ensemble
Description
2-(4-(Chloromethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile (CM-PN) is a synthetic compound belonging to the class of pyrazoline derivatives. Pyrazoline derivatives have attracted considerable attention due to their diverse biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties. CM-PN is a promising candidate for further research due to its unique structure and potential applications.
Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
- The compound has been used as a key intermediate for synthesizing polyfunctionally substituted heterocycles, incorporating pyrazolo[3,4-d]pyrimidin-4-one moiety. Some of these synthesized compounds demonstrated antioxidant activity nearly equivalent to that of ascorbic acid, showcasing its utility in creating biologically active molecules (El‐Mekabaty, 2015).
Synthesis of Novel Substituted Pyridine Derivatives
- It has also been a precursor for the synthesis of novel substituted pyridine derivatives, highlighting its versatility in organic synthesis for generating compounds with potential electronic and optical properties (Zhang et al., 2009).
Antimicrobial and Antioxidant Applications
- Further research led to the synthesis of novel 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines, which showed significant antioxidant and antimicrobial activities. This demonstrates the compound’s utility in developing new therapeutic agents (Bonacorso et al., 2015).
Catalytic Applications
- Research into asymmetric transfer hydrogenation of ketones catalyzed by (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes, using derivatives of this compound, indicates its potential in catalysis and synthetic organic chemistry (Magubane et al., 2017).
Luminescent CdII Frameworks
- The compound has also been involved in the hydrothermal synthesis of novel mixed-ligand Cd(II) coordination polymers, which exhibit luminescence. This application is significant in the development of new materials for sensing, imaging, and lighting technologies (Cai et al., 2013).
Propriétés
IUPAC Name |
2-[4-(chloromethyl)-3-pyridin-4-ylpyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c12-7-10-8-16(6-3-13)15-11(10)9-1-4-14-5-2-9/h1-2,4-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOMOQDEHNHAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2CCl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



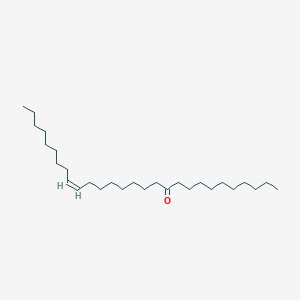

![5-Ethyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B1482703.png)
![2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one](/img/structure/B1482704.png)
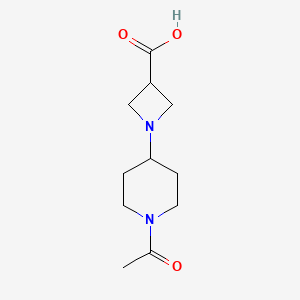
![6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1482706.png)

